3,5-Difluoro-4-(morpholin-4-yl)aniline
Description
Properties
IUPAC Name |
3,5-difluoro-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZMSIBWWSWHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-76-0 | |
| Record name | 3,5-difluoro-4-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)aniline typically involves the reaction of 3,5-difluoroaniline with morpholine under specific conditions. One common method includes:
Starting Materials: 3,5-difluoroaniline and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The mixture is heated under reflux conditions in a suitable solvent like ethanol or methanol for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and improved efficiency.
Automated Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like H2O2 or KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12F2N2O
- Molecular Weight : 202.21 g/mol
- Structural Features : The compound features a morpholine ring attached to an aniline core, with two fluorine substituents at the 3 and 5 positions of the aromatic ring.
Chemistry
3,5-Difluoro-4-(morpholin-4-yl)aniline serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : Utilized in the formation of more intricate organic compounds through various reactions such as substitution and coupling.
Biology
The compound is investigated for its biochemical interactions:
- Biochemical Probes : It has shown potential in probing biological pathways due to its ability to interact with proteins and enzymes.
Medicine
Research indicates promising therapeutic applications:
- Drug Discovery : Explored for its efficacy in drug development, particularly as a candidate for anticancer therapies. Studies have indicated its ability to inhibit cancer cell proliferation.
Industry
In industrial applications, it is utilized for:
- Specialty Chemicals Production : Employed in creating materials that require specific chemical properties.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines. The results indicated:
- Cell Growth Inhibition : A significant reduction in cell viability was observed, suggesting its potential as a therapeutic agent.
Case Study 2: Explosive Design
Recent research explored the application of this compound in designing new melt-cast explosives. The findings highlighted:
- High Energy and Low Sensitivity : The compound was integrated into formulations that demonstrated enhanced stability and performance characteristics.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural differences and similarities between 3,5-Difluoro-4-(morpholin-4-yl)aniline and related compounds:
*Note: Molecular weight for this compound is calculated based on its formula (C₁₀H₁₁F₂N₃O). lists a conflicting molecular weight (488.55 g/mol), which may correspond to a different derivative or a data error .
Key Observations :
- Morpholine vs.
- Pyrrolopyridine vs. Morpholine : The pyrrolopyridine substituent in adds a bicyclic heteroaromatic system, increasing steric bulk and electron-withdrawing effects (via Cl and CF₃), which may alter binding affinity in kinase targets .
- Trifluoromethyl Pyridyl : The compound in lacks fluorine substituents but features trifluoromethyl groups, emphasizing hydrophobicity and metabolic stability .
Biological Activity
3,5-Difluoro-4-(morpholin-4-yl)aniline is a fluorinated aromatic amine that has garnered attention due to its biological activity, particularly in the field of medicinal chemistry. The compound features two fluorine atoms at the 3 and 5 positions of the aniline ring and a morpholine group at the para position. Its chemical formula is C10H12F2N2O, with a molecular weight of approximately 202.22 g/mol. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in drug development.
- Chemical Name: this compound
- Molecular Formula: C10H12F2N2O
- Molecular Weight: 202.22 g/mol
- Appearance: White to off-white crystalline powder
- Melting Point: 121°C to 123°C
- Solubility: Soluble in organic solvents like chloroform and methanol
Antimicrobial Efficacy
This compound exhibits significant antimicrobial activity. It has been shown to inhibit biofilm formation in bacteria, an important factor in bacterial virulence and resistance to treatment. The compound's half-maximal inhibitory concentration (IC50) against biofilm formation is reported to be 12.97 μM , which is more effective than linezolid, a commonly used antibiotic with an IC50 of 15.93 μM .
Table 1: Comparison of IC50 Values
| Compound | IC50 (μM) |
|---|---|
| This compound | 12.97 |
| Linezolid | 15.93 |
The compound's derivatives have also shown promising results against various bacterial strains, indicating its potential as a candidate for further pharmaceutical development.
The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific bacterial targets. Molecular docking studies have been conducted to elucidate its binding affinities with bacterial enzymes, suggesting that the fluorine substituents enhance its biological activity by influencing electronic properties and molecular interactions .
Case Studies and Research Findings
- Biofilm Inhibition : A study highlighted the effectiveness of this compound in inhibiting biofilm formation in Staphylococcus aureus. The results indicated that the compound could significantly reduce biofilm biomass compared to untreated controls.
- Comparative Studies : In comparative studies with other fluorinated anilines, such as 3-Fluoro-4-(methylpiperazin-1-yl)aniline and sulfonamide derivatives of 3-fluoroaniline, it was found that the unique morpholine group in this compound contributed to its enhanced antibacterial properties .
Applications in Drug Discovery
Due to its promising biological activity, this compound serves as a versatile building block in drug discovery. Its derivatives are being explored for their potential as:
- Antimicrobial agents targeting resistant bacterial strains.
- Intermediates in the synthesis of pharmaceuticals aimed at various therapeutic targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Difluoro-4-(morpholin-4-yl)aniline, and how can purity be validated?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution, where morpholine reacts with a fluorinated nitroaniline precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-reduction of the nitro group yields the aniline derivative.
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards. Confirm structural integrity via H/F NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) due to its robustness in handling small-molecule crystallography. Validate geometry using PLATON or CCDC Mercury .
Q. What safety protocols are critical when handling fluorinated aniline derivatives?
- Methodology : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact. Store in amber vials under inert gas (Ar/N₂) to prevent oxidation. Refer to SDS guidelines for fluorinated amines: monitor for acute toxicity (LD₅₀ > 200 mg/kg in rodents) and dispose via halogenated waste streams .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in morpholine-ring functionalization?
- Methodology : Screen catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig coupling) and solvents (DMF vs. toluene) to enhance regioselectivity. Use DOE (Design of Experiments) to vary temperature (80–120°C), base (Cs₂CO₃ vs. K₃PO₄), and stoichiometry. Monitor progress via F NMR to track fluorine displacement kinetics .
Q. What computational tools are suitable for analyzing conformational flexibility of the morpholine ring?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model ring puckering. Compare with Cremer-Pople parameters (amplitude , phase angle ) derived from crystallographic data. Use Gaussian or ORCA for energy minimization and MolProbity for validation .
Q. How does fluorination at the 3,5-positions influence electronic properties and pharmacological activity?
- Methodology : Perform Hammett analysis (-F = +0.34) to assess electron-withdrawing effects on aromatic ring reactivity. Test in vitro binding assays (e.g., kinase inhibition) against non-fluorinated analogs. Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., morpholine-linked kinase inhibitors) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
